Cas no 858515-77-2 (methyl 4-methyl-1H-indole-3-carboxylate)

methyl 4-methyl-1H-indole-3-carboxylate structure
858515-77-2 structure
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2
C11H11NO2
189.210542917252
MFCD09841614
2130445
46311164

methyl 4-methyl-1H-indole-3-carboxylate Properties

Names and Identifiers

    • 4-Methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 4-Methylindole-3-carboxylate
    • methyl 4-methyl-1H-indole-3-carboxylate
    • SY058870
    • Methyl 4-methyl-1H-indole-3-carboxylate (ACI)
    • SCHEMBL9937305
    • CS-0148700
    • CHEMBL4858916
    • 4-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • AKOS006326893
    • WS-02443
    • 858515-77-2
    • MFCD09841614
    • methyl4-methyl-1H-indole-3-carboxylate
    • AC6977
    • +Expand
    • MFCD09841614
    • CGOHEKFWKWPCPC-UHFFFAOYSA-N
    • 1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3
    • O(C)C(C1=CNC2C=CC=C(C)C=21)=O

Computed Properties

  • 189.078978594g/mol
  • 1
  • 2
  • 2
  • 189.078978594g/mol
  • 14
  • 229
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • 42.1

methyl 4-methyl-1H-indole-3-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G9QG-100mg
4-Methyl-1H-indole-3-Carbocylic acid methyl ester
858515-77-2 98%
100mg
$10.00 2024-04-21
A2B Chem LLC
AH58312-100mg
4-Methyl-1H-indole-3-Carbocylic acid methyl ester
858515-77-2 98%
100mg
$9.00 2024-04-19
Aaron
AR00G9YS-100mg
4-Methyl-1H-indole-3-Carbocylic acid methyl ester
858515-77-2 98%
100mg
$6.00
abcr
AB571861-250mg
Methyl 4-methyl-1H-indole-3-carboxylate; .
858515-77-2
250mg
€101.30 2024-08-02
Ambeed
A1143375-100mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
100mg
$12.0 2024-04-17
eNovation Chemicals LLC
D776986-5g
Methyl 4-Methylindole-3-carboxylate
858515-77-2 95%
5g
$680 2022-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥ 1,148.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219340-100mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
100mg
¥54.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932619-100mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
100mg
¥90.90

methyl 4-methyl-1H-indole-3-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; et al, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol ,  Dichloromethane ,  Hexane ;  2 h, 0 °C
1.2 Reagents: Water
Reference
Enantioselective Dearomatization of Indoles via SmI2-Mediated Intermolecular Reductive Coupling with Ketones
Zhang, Wen-Yun; et al, Journal of the American Chemical Society, 2023, 145(18), 10314-10321

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Reference
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
2.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Reference
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Reference
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Reference
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Reference
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Reference
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 4-methyl-1H-indole-3-carboxylate Raw materials

methyl 4-methyl-1H-indole-3-carboxylate Preparation Products

methyl 4-methyl-1H-indole-3-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:858515-77-2)methyl 4-methyl-1H-indole-3-carboxylate
A914691
99%
5g
256.0